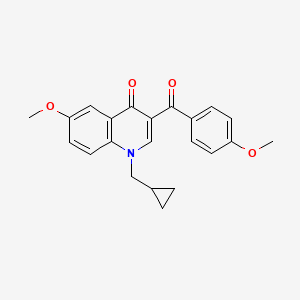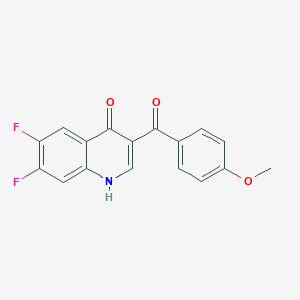
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, commonly referred to as CPM-MMB-1, is a synthetic quinoline derivative with a wide range of applications in the scientific research and laboratory fields. It has been studied extensively for its biochemical and physiological effects and has been used in a variety of laboratory experiments.
科学的研究の応用
CPM-MMB-1 has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies of cell signaling pathways, gene expression, metabolic pathways, and enzyme activity. It has also been used in studies of drug targets and drug-drug interactions. In addition, CPM-MMB-1 has been used in studies of the effects of various compounds on the cardiovascular system, respiratory system, and nervous system.
作用機序
The exact mechanism of action of CPM-MMB-1 is still not fully understood. However, it is believed that CPM-MMB-1 binds to certain proteins and enzymes in the body, modulating their activity and thereby affecting the biochemical and physiological processes they are involved in. It is also believed that CPM-MMB-1 may interact with certain receptors in the body, affecting their activity and thus influencing the activity of the cells they are connected to.
Biochemical and Physiological Effects
CPM-MMB-1 has been shown to have a wide range of biochemical and physiological effects. In studies of cell signaling pathways, CPM-MMB-1 has been shown to modulate the activity of certain proteins and enzymes involved in the pathways, resulting in changes in the pathways’ activity. In studies of gene expression, CPM-MMB-1 has been shown to modulate the activity of certain transcription factors, resulting in changes in gene expression. In studies of metabolic pathways, CPM-MMB-1 has been shown to modulate the activity of certain enzymes involved in the pathways, resulting in changes in the pathways’ activity. In studies of drug targets and drug-drug interactions, CPM-MMB-1 has been shown to modulate the activity of certain receptors, resulting in changes in the activity of the drugs they are connected to.
実験室実験の利点と制限
CPM-MMB-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also non-toxic and does not have any known side effects. However, CPM-MMB-1 is not suitable for use in humans or animals, and should only be used in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on CPM-MMB-1. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research is needed to explore its potential use in the treatment of various diseases and conditions. Other potential future directions for research include studies of its potential use in the diagnosis and treatment of cancer, as well as its potential use in the development of new drugs and therapies.
合成法
CPM-MMB-1 is synthesized through a series of steps starting with the reaction of 1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinoline (CPM-MB) with potassium tert-butoxide. This reaction results in the formation of a quinoline derivative, which is then reacted with acetic anhydride to form CPM-MMB-1. The reaction can be summarized as follows:
CPM-MB + Kt-Bu → CPM-MMB-1 + Ac2O
特性
IUPAC Name |
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-26-16-7-5-15(6-8-16)21(24)19-13-23(12-14-3-4-14)20-10-9-17(27-2)11-18(20)22(19)25/h5-11,13-14H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONOTXGWNXUOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462950.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462958.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)
![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462983.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462990.png)


![4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B6463005.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6463008.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463015.png)
![N'-[(Z)-amino(6,8-dichloro-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B6463025.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463026.png)
![1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6463043.png)